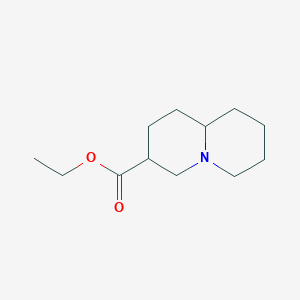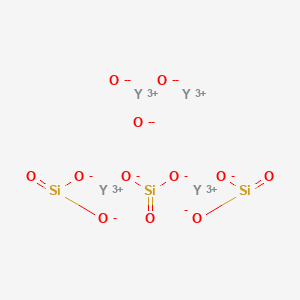
ADENOSINE 5/'-TRIPHOSPHATE TRIS FROM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-triphosphate tris from is a compound that plays a crucial role in cellular energy transfer. It is composed of adenosine, which consists of adenine and ribose, and three phosphate groups. This compound is often referred to as the “energy currency” of the cell because it stores and transfers energy necessary for various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine 5’-triphosphate tris from can be synthesized through enzymatic reactions involving adenosine and polyphosphate. One method involves using adenosine kinase and polyphosphate kinases in a multi-enzyme cascade system. This process requires specific conditions such as a pH range of 4.0 to 9.0 and temperatures around 45°C .
Industrial Production Methods
Industrial production of adenosine 5’-triphosphate tris from typically involves the use of living yeast cells. This method leverages the natural metabolic pathways of yeast to produce the compound on a large scale. The process includes fermentation and subsequent extraction and purification steps .
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-triphosphate tris from undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to adenosine diphosphate and inorganic phosphate.
Phosphorylation: It can donate a phosphate group to other molecules, a process essential in many metabolic pathways.
Common Reagents and Conditions
Common reagents used in reactions involving adenosine 5’-triphosphate tris from include enzymes like adenosine kinase and polyphosphate kinases. Conditions such as specific pH levels and temperatures are crucial for these reactions to proceed efficiently .
Major Products Formed
The major products formed from the hydrolysis of adenosine 5’-triphosphate tris from are adenosine diphosphate and inorganic phosphate. These products are further involved in various cellular processes .
Scientific Research Applications
Adenosine 5’-triphosphate tris from has a wide range of applications in scientific research:
Biochemistry: It is used to study energy transfer and metabolic pathways.
Cell Biology: Researchers use it to investigate cell viability, proliferation, and death.
Mechanism of Action
Adenosine 5’-triphosphate tris from exerts its effects by donating phosphate groups to various substrates, a process known as phosphorylation. This reaction is mediated by enzymes and is essential for energy transfer within cells. The compound interacts with molecular targets such as kinases and adenylyl cyclase, influencing pathways involved in cellular metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Guanosine 5’-triphosphate: Similar in structure but contains guanine instead of adenine.
Cytidine 5’-triphosphate: Contains cytosine instead of adenine.
Uridine 5’-triphosphate: Contains uracil instead of adenine.
Uniqueness
Adenosine 5’-triphosphate tris from is unique due to its central role in energy transfer and its involvement in a wide range of biochemical processes. Its ability to donate phosphate groups makes it indispensable in cellular metabolism .
Properties
CAS No. |
102047-34-7 |
|---|---|
Molecular Formula |
C18H38N7O19P3 |
Molecular Weight |
749.5 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2C4H11NO3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;2*5-4(1-6,2-7)3-8/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);2*6-8H,1-3,5H2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
RFLPQCVEEHGPOA-IDIVVRGQSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


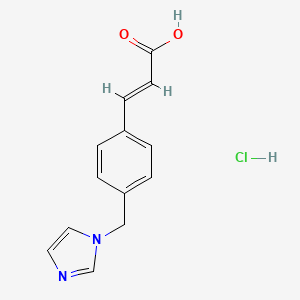
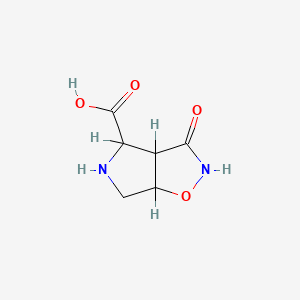
![2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1139524.png)
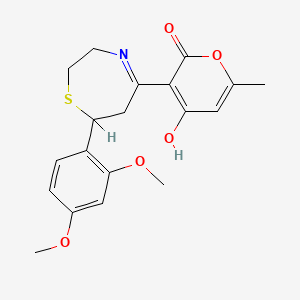
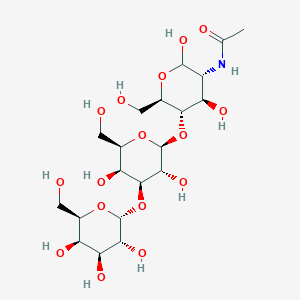


![[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane](/img/structure/B1139538.png)
